molecular formula C17H15N3O3S B3895917 4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide

4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide

Cat. No.: B3895917
M. Wt: 341.4 g/mol
InChI Key: XLVZDMMVWPKMFU-XDHOZWIPSA-N
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Description

4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound also contains a furan ring, which is a five-membered aromatic ring with one oxygen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals. This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated systems and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified benzenesulfonamide derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer and antimicrobial agent. The presence of the furan and benzenesulfonamide moieties contributes to its biological activity, making it a candidate for drug development . In addition, it has applications in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it useful in the synthesis of other biologically active compounds .

Mechanism of Action

The mechanism of action of 4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound may also interact with other molecular pathways, contributing to its antimicrobial and anticancer activities.

Properties

IUPAC Name

4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-24(21,22)16-9-6-13(7-10-16)17-11-8-15(23-17)12-19-20-14-4-2-1-3-5-14/h1-12,20H,(H2,18,21,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVZDMMVWPKMFU-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide
Reactant of Route 2
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4-[5-[(E)-(phenylhydrazinylidene)methyl]furan-2-yl]benzenesulfonamide

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